2-Bromo-6-chloro-4-fluorobenzoic acid

Vue d'ensemble

Description

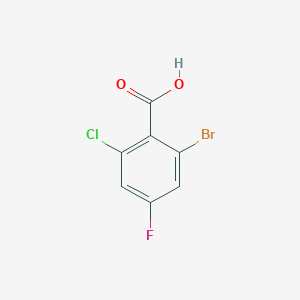

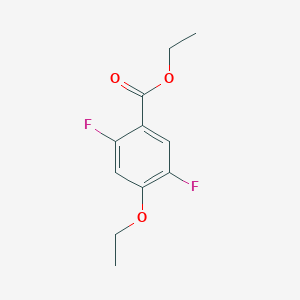

2-Bromo-6-chloro-4-fluorobenzoic acid is a solid compound with a molecular weight of 253.45 . It is a derivative of benzoic acid, which is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring .

Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-chloro-6-fluorobenzoic acid . The InChI code is1S/C7H3BrClFO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) . This indicates the presence of a carboxylic acid group (-COOH) and halogen atoms (bromine, chlorine, and fluorine) attached to the benzene ring. Physical And Chemical Properties Analysis

2-Bromo-6-chloro-4-fluorobenzoic acid is a solid compound .Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-6-chloro-4-fluorobenzoic acid: is a valuable compound in organic chemistry due to its reactive halogen groups, which make it a versatile intermediate for various organic reactions. It can undergo nucleophilic substitution reactions to introduce different functional groups, facilitating the synthesis of complex molecules . For example, it can be used to create biaryl structures through palladium-catalyzed cross-coupling reactions .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of a wide range of pharmacologically active molecules. Its halogen atoms are strategically replaced or modified to create new compounds with potential therapeutic effects. It has been utilized in the development of CNS penetrant bradykinin antagonists, which could have implications for treating neurological disorders .

Material Science

The halogenated benzoic acid structure of 2-Bromo-6-chloro-4-fluorobenzoic acid is also significant in material science. It can be used to synthesize liquid crystal materials and other novel compounds with unique physical properties, potentially useful for creating advanced materials for electronic devices .

Analytical Chemistry

In analytical chemistry, derivatives of 2-Bromo-6-chloro-4-fluorobenzoic acid can be employed as standards or reagents in various analytical techniques. They can help in the quantification and identification of substances within complex mixtures, playing a crucial role in quality control and research settings .

Biochemistry

This compound’s derivatives are instrumental in studying biochemical pathways and processes. They can act as inhibitors or activators of certain enzymes, helping to elucidate their mechanisms of action. Additionally, they can be tagged with fluorescent or radioactive markers for tracking in biological systems .

Environmental Applications

2-Bromo-6-chloro-4-fluorobenzoic acid: and its derivatives can be used in environmental studies to develop new methods for detecting and quantifying pollutants. They can also serve as building blocks for synthesizing compounds that degrade environmental contaminants more efficiently .

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mécanisme D'action

Target of Action

It’s known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that bromine, chlorine, and fluorine atoms on the benzene ring can participate in various chemical reactions, such as suzuki coupling . The carboxylic acid group can also be transformed into other active functional groups, such as hydroxyl, aldehyde, and amide .

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It’s known that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP) and 2.87 (XLOGP3), which may impact its bioavailability .

Result of Action

It’s known that the compound can be used as a chiral drug molecule and an intermediate in organic synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Bromo-6-chloro-4-fluorobenzoic acid. For example, the rate of reaction can be affected by the difference in electronegativity of the halogen atoms . Additionally, safety precautions should be taken when handling the compound due to its potential toxicity .

Propriétés

IUPAC Name |

2-bromo-6-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTOVIXCGACNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-chloro-4-fluorobenzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)

![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)

![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)

![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)